molecular formula C15H12O3 B190359 2,3-Dihydroflavon-3-ol CAS No. 1621-55-2

2,3-Dihydroflavon-3-ol

Cat. No. B190359
CAS RN: 1621-55-2
M. Wt: 240.25 g/mol
InChI Key: YEDFEBOUHSBQBT-UHFFFAOYSA-N
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Description

2,3-Dihydroflavon-3-ol belongs to the class of organic compounds known as flavanonols . Flavanonols are compounds containing a flavan-3-one moiety, with a structure characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a hydroxyl group and a ketone at the carbon C2 and C3, respectively .


Molecular Structure Analysis

2,3-Dihydroflavon-3-ol has a molecular formula of C15H12O3. It is characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a hydroxyl group and a ketone at the carbon C2 and C3, respectively .

Scientific Research Applications

Biosynthesis Enhancement in Microorganisms

  • Enhanced Production via Saccharomyces cerevisiae Engineering : A study by Sun et al. (2021) demonstrated the enhancement of flavan-3-ol biosynthesis in Saccharomyces cerevisiae. By introducing specific enzymes and optimizing metabolic processes, the production of flavan-3-ols like afzelechin and catechin was significantly increased, suggesting potential for efficient flavan-3-ol production in various microorganisms Sun et al., 2021.

Cardioprotective Effects

  • Role in Cardiovascular Health : Research by Qin et al. (2008) highlighted the cardioprotective properties of flavonols like 3',4'-Dihydroxyflavonol (DiOHF). These flavonols can reduce myocardial ischemia and reperfusion injury, making them promising for cardiovascular disease treatment Qin et al., 2008.

Health Benefits and Functional Ingredients

  • Functional Ingredients in Foods and Beverages : Aron and Kennedy (2008) reported that flavan-3-ols are common in the American diet and are functional ingredients in beverages, foods, and supplements. They contribute to food quality and have multiple health benefits, including antioxidant, anticarcinogenic, and cardioprotective effects Aron & Kennedy, 2008.

Analytical Tools for Flavonoid Study

  • Circular Dichroism for Absolute Configuration Assessment : Slade et al. (2005) utilized circular dichroism to determine the absolute configuration of flavonoids, including dihydroflavonols, flavan-3-ols, and related compounds. This method aids in understanding the structural aspects of these compounds Slade et al., 2005.

Stress Tolerance in Plants

  • Enhanced Stress Tolerance in Transgenic Tobacco : Mahajan and Yadav (2014) explored the overexpression of flavanone 3-hydroxylase in tobacco, which led to increased flavan-3-ol content and improved tolerance to salt stress and fungus infection. This suggests potential applications in crop improvement for stress resilience Mahajan & Yadav, 2014.

properties

IUPAC Name

3-hydroxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,14-15,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDFEBOUHSBQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90924746
Record name 3-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90924746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroflavon-3-ol

CAS RN

1621-55-2, 124191-32-8
Record name Flavanon-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001621552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 2,3-dihydrohydroxy-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124191328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90924746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GA Mohamed, SRM Ibrahim - Phytochemistry Letters, 2020 - Elsevier
Two new benzophenone derivatives [2,4,6,3`,4`,6`-hexahydroxybenzophenone (5) and 6-O-β-d-glucopyranosyl-2,4,6,3`,4`,6`-hexahydroxybenzophenone (8)], one new …
Number of citations: 13 www.sciencedirect.com
PY Ango, DWFG Kapche, GW Fotso… - … für Naturforschung C, 2016 - degruyter.com
A phytochemical study of Ficus thonningii has led to the isolation of two previously unreported compounds, thonningiiflavanonol A and thonningiiflavanonol B together with 16 known …
Number of citations: 19 www.degruyter.com
DE Hathway - Wood extractives and their significance to the pulp and …, 1962 - Elsevier
Publisher Summary This chapter discusses condensed tannins. No estimate of the annual consumption of condensed tannin materials is possible, as local tanneries in some parts of …
Number of citations: 54 www.sciencedirect.com
AM Omar, DF AlKharboush, KA Mohammad… - Metabolites, 2022 - mdpi.com
Diabetes is a chronic metabolic disorder characterized by raised glucose levels in the blood, resulting in grave damage over time to various body organs, including the nerves, heart, …
Number of citations: 4 www.mdpi.com
HG Zoch - Umweltwissenschaften und Schadstoff …, 2005 - enveurope.springeropen.com
An apple a day keeps the doctor away! Dieser Angtizismus k6nnte wohl ein neues Motto fiir eine neue, besonders kostengiinstige Gesundheitsreform in Deutschland sein, gibt er doch …
Number of citations: 12 enveurope.springeropen.com

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